Sdz mrl 953

Description

Properties

CAS No. |

123136-61-8 |

|---|---|

Molecular Formula |

C48H92NO14P |

Molecular Weight |

938.2 g/mol |

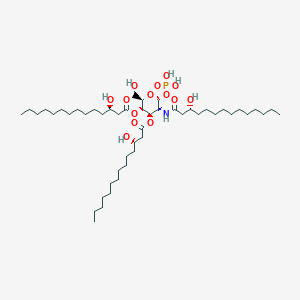

IUPAC Name |

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-3-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1 |

InChI Key |

DRYNWBQTTUKLQD-STUKOUKJSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)OC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Other CAS No. |

123136-61-8 |

Synonyms |

2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose SDZ MRL 953 SDZ MRL-953 |

Origin of Product |

United States |

Foundational & Exploratory

Sdz mrl 953: A Synthetic Lipid A Analog for Potent and Safe Immune Modulation

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sdz mrl 953 is a synthetic, monosaccharidic lipid A analog that has emerged as a significant investigational agent in the field of immunology and drug development. As a potent Toll-like receptor 4 (TLR4) agonist, it effectively activates innate immune responses while exhibiting a markedly improved safety profile compared to its natural precursor, lipopolysaccharide (LPS). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, comparative immunopharmacological activities, and potential therapeutic applications. We will delve into detailed experimental protocols and the critical signaling pathways it modulates, offering researchers and drug development professionals the foundational knowledge required to effectively harness the potential of this promising immunomodulator.

Introduction: The Quest for Safer Adjuvants

The development of effective vaccines and immunotherapies is intrinsically linked to the ability to safely and potently stimulate the immune system. For decades, researchers have sought to unlock the powerful immunostimulatory properties of bacterial endotoxins, particularly lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. LPS is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex. However, the clinical utility of LPS is severely hampered by its high toxicity, which can lead to septic shock.

This challenge has driven the development of synthetic lipid A analogs, such as this compound. These molecules are designed to retain the immunostimulatory capacity of lipid A, the active moiety of LPS, while minimizing its toxic effects. This compound is a novel, synthetic monosaccharidic lipid A analog that has demonstrated a significantly improved therapeutic window in preclinical studies.[1][2] It has shown powerful immunostimulatory activity in both mice and humans, making it a candidate for various applications, including as a vaccine adjuvant and for cancer immunotherapy.[3]

Molecular Profile and Mechanism of Action

Chemical Structure

This compound is a monosaccharide mimetic of lipid X, a biosynthetic precursor of lipid A.[3] Its streamlined structure, compared to the complex disaccharide structure of lipid A and its derivatives like monophosphoryl lipid A (MPLA), is a key aspect of its design. This structural simplification is a critical factor in its reduced toxicity.

TLR4 Agonism and Signaling Pathway

The immunostimulatory effects of this compound are mediated through its function as a Toll-like receptor 4 (TLR4) agonist.[3] TLR4 is a key pattern recognition receptor of the innate immune system.[4] Upon binding to the TLR4-MD-2 receptor complex on the surface of immune cells such as macrophages and dendritic cells, this compound initiates a downstream signaling cascade.[5]

TLR4 signaling proceeds via two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[4][6][7]

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of transcription factors like NF-κB and AP-1.[6][7] This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

-

TRIF-Dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes.[4][6] It leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α/β).[4]

The activation of both pathways by this compound leads to a robust and multifaceted innate immune response, which is crucial for its adjuvant and therapeutic effects.

Caption: TLR4 Signaling Pathway Activated by this compound.

Immunopharmacological Profile

This compound has been extensively characterized for its immunostimulatory and protective effects in various preclinical models.

Cytokine Induction

A key feature of this compound is its ability to act as a selective cytokine inducer.[9] In vitro studies have shown that it can moderately induce the release of cytokines from monocytes.[1] This controlled cytokine induction is a significant advantage over LPS, which often leads to a "cytokine storm" associated with its toxicity.

Enhanced Resistance to Infections

Prophylactic administration of this compound has been shown to be highly protective in experimental models of microbial infections.[1] It has demonstrated efficacy in both immunocompetent and myelosuppressed mice, suggesting its potential use in immunocompromised patients.[1]

Endotoxin Tolerance

Repeated dosing with this compound can induce a state of tolerance to lethal challenges with endotoxin.[1][10] This phenomenon, known as endotoxin tolerance, is characterized by a hyporesponsive state to subsequent LPS challenges. Macrophages from this compound-tolerized mice produce significantly less TNF-α in response to LPS, which may contribute to its protective effects against endotoxic shock.[10]

Improved Therapeutic Window

The most significant advantage of this compound is its improved therapeutic window compared to LPS. It is considerably less toxic, with reports indicating a toxicity level that is 10,000 to over 700,000 times lower than LPS in galactosamine-sensitized mice.[1] This remarkable reduction in toxicity, coupled with its potent immunostimulatory activity, underscores its potential as a safe and effective immunomodulator.

Potential Therapeutic Applications

The unique immunopharmacological profile of this compound makes it a promising candidate for a range of therapeutic applications.

-

Vaccine Adjuvant: Its ability to potently activate innate immunity makes it an excellent candidate as a vaccine adjuvant to enhance the immunogenicity of subunit vaccines.

-

Cancer Immunotherapy: By stimulating an anti-tumor immune response, this compound has been explored as a tumor immunotherapeutic and has undergone Phase I clinical trials for this indication.[3]

-

Prophylaxis against Infections: Its ability to enhance non-specific immunity suggests its potential use in preventing infections, particularly in patients with compromised immune systems due to chemotherapy or irradiation.[1]

-

Prevention of Septic Shock: The induction of endotoxin tolerance by this compound suggests its prophylactic potential in reducing the risk of endotoxic shock in high-risk patients.[10]

Experimental Protocols

The following are representative protocols for evaluating the in vitro and in vivo activities of this compound.

In Vitro Cytokine Induction Assay

Objective: To determine the potency of this compound in inducing cytokine production from human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Stimulation: Add serial dilutions of this compound (e.g., 0.01 ng/mL to 1000 ng/mL) to the wells. Include a positive control (LPS) and a negative control (medium alone).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Measurement: Collect the culture supernatants and measure the concentration of cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the EC50 value.

Caption: In Vitro Cytokine Induction Workflow.

In Vivo Murine Model of Endotoxin Tolerance

Objective: To evaluate the ability of this compound to induce tolerance to a lethal endotoxin challenge in mice.

Methodology:

-

Animal Model: Use C57BL/6 mice (8-10 weeks old).

-

Pre-treatment: Administer this compound (e.g., 10 mg/kg) or saline (control) intraperitoneally for three consecutive days.

-

Endotoxin Challenge: 24 hours after the last pre-treatment dose, challenge the mice with a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.

-

Monitoring: Monitor the mice for survival over a period of 7 days.

-

Data Analysis: Plot Kaplan-Meier survival curves and compare the survival rates between the this compound-treated and control groups using a log-rank test.

Summary and Future Directions

This compound represents a significant advancement in the development of safe and effective immunomodulators. Its well-defined chemical structure, potent TLR4 agonistic activity, and, most importantly, its favorable safety profile make it a highly attractive candidate for a variety of clinical applications. Further research should focus on elucidating the precise structural determinants of its reduced toxicity, exploring its efficacy in combination with other therapeutic modalities, and advancing its clinical development for indications such as vaccine adjuvants and cancer immunotherapy. The continued investigation of this compound and similar synthetic lipid A analogs holds great promise for the future of immunology and medicine.

References

-

Toll-like receptor 4 - Wikipedia. [Link]

-

Paola, R., et al. (2018). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. International Journal of Molecular Sciences, 19(12), 3847. [Link]

-

Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature Immunology, 11(5), 373-384. [Link]

-

Lam, C., et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy, 35(3), 500-505. [Link]

-

TLR4 signaling pathway. TLR4 activates two different pathways. Both of... - ResearchGate. [Link]

-

Biancardi, V. C., et al. (2017). Targeting toll-like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension?. British Journal of Pharmacology, 174(18), 2947-2968. [Link]

-

This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis - PubMed. [Link]

-

Structures of MPL components and other Lipid A used in this study.... - ResearchGate. [Link]

-

This compound, a lipid A analog as selective cytokine inducer - PubMed. [Link]

-

Monophosphoryl Lipid A | C96H181N2O22P | CID 24978548 - PubChem. [Link]

-

This compound, A Novel Synthetic Lipid a Analogue, Induces Tolerance to the Lethal Effects of Endotoxin and Enhances Nonspecific I - SciSpace. [Link]

-

Structure of 3-O-desacyl-4¢-monophosphoryl lipid A (MPL) and RC-529. - ResearchGate. [Link]

-

Definition of monophosphoryl lipid A - NCI Drug Dictionary - National Cancer Institute. [Link]

-

Chemical structure of TLR4 agonists: MPLA, ONO4007, this compound, and FP molecules. - ResearchGate. [Link]

-

Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI. [Link]

-

Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs - PubMed. [Link]

-

Towards more efficient synthetic immunomodulators: biological characterization and mechanism of action of monosaccharide-derived TLR4 agonists - PubMed. [Link]

-

This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis - ResearchGate. [Link]

-

An immune response TLR4 agonist adjuvants and their structure activity relationship - International Journal of Chemical and Biological Sciences. [Link]

-

Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update. [Link]

-

Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs - PMC - NIH. [Link]

-

Adjuvant activity of a small molecule TLR4 agonist discovered via structure-based virtual screening - NIH. [Link]

-

New-age vaccine adjuvants, their development, and future perspective - Frontiers. [Link]

-

The Spiral MRI Study - ClinicalTrials.gov. [Link]

-

A Comparative Study of AZD9833 Plus Palbociclib Versus Anastrozole Plus Palbociclib in Patients With ER-Positive HER2 Negative Breast Cancer Who Have Not Received Any Systemic Treatment for Advanced Disease - ClinicalTrials.gov. [Link]

-

Study of Efficacy of CDZ173 in Patients With APDS/PASLI - Clinical Trials. [Link]

-

A Rheumatoid Arthritis Study in Participants - ClinicalTrials.gov. [Link]

-

Sulfasalazine and Stereotactic Radiosurgery for Recurrent Glioblastoma - ClinicalTrials.gov. [Link]

Sources

- 1. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 5. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a lipid A analog as selective cytokine inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

An In-Depth Technical Guide to the Immunostimulatory Properties of Sdz mrl 953

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz mrl 953 is a synthetic, monosaccharidic analog of lipid A that exhibits potent immunostimulatory properties with a significantly improved therapeutic window compared to natural endotoxins like lipopolysaccharide (LPS). Developed as a Toll-like receptor 4 (TLR4) agonist, this compound selectively activates innate immune cells, leading to the production of key cytokines and the enhancement of host defense mechanisms. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, downstream signaling pathways, and detailed protocols for its in vitro and in vivo characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and utilize this compound in preclinical and clinical research.

Introduction: The Rationale for Synthetic Lipid A Analogs

The potent immunostimulatory capacity of bacterial lipopolysaccharide (LPS) has long been recognized as a double-edged sword. While its ability to activate the innate immune system offers therapeutic potential, its inherent toxicity has largely precluded its clinical use. This has driven the development of synthetic lipid A analogs, such as this compound, which aim to uncouple the beneficial immunostimulatory effects from the detrimental toxicities of LPS. This compound, a monosaccharidic lipid A mimetic, has demonstrated significant promise in preclinical models, showcasing protective effects in experimental sepsis and the ability to attenuate endotoxin-induced acute lung injury.[1][2] This document serves as a technical deep-dive into the immunomodulatory characteristics of this compelling molecule.

Mechanism of Action: TLR4 Agonism and Downstream Signaling

This compound functions as a classical Toll-like receptor 4 (TLR4) agonist.[3] Its immunostimulatory effects are initiated by its binding to the MD-2 co-receptor, which is associated with TLR4 on the surface of innate immune cells, primarily monocytes, macrophages, and dendritic cells. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of intracellular adaptor proteins, thereby initiating a downstream signaling cascade.

Signaling Pathways

The activation of TLR4 by this compound triggers two principal downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88 to the activated TLR4 complex. This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase, culminating in the activation of the transcription factor NF-κB and the MAP kinase pathway. The activation of NF-κB drives the expression of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.

-

TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited, initiating a separate signaling cascade. This pathway leads to the activation of the transcription factor IRF3, which is crucial for the induction of type I interferons (IFN-α/β).

Caption: TLR4 Signaling Pathway Activated by this compound.

In Vitro Immunostimulatory Profile

This compound is a selective inducer of cytokines in human monocytes.[1] Its in vitro activity is characterized by the dose-dependent release of pro-inflammatory cytokines and the priming of neutrophils.

Cytokine Induction

Upon stimulation with this compound, human monocytes have been shown to release key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).[1] A comprehensive cytokine profile analysis is recommended to fully characterize the response to this compound in different immune cell populations.

| Cytokine | Cell Type | Response | Reference |

| TNF-α | Human Monocytes | Moderate Induction | [1] |

| IL-8 | Human Monocytes | Induction | [1] |

Table 1: Known Cytokine Induction Profile of this compound.

Neutrophil Priming

This compound has been demonstrated to prime human neutrophils for an enhanced production of reactive oxygen metabolites in response to a secondary stimulus.[2] This indicates that this compound can heighten the microbicidal capacity of these critical innate immune cells.

Preclinical In Vivo Efficacy and Safety

Preclinical studies in murine models of sepsis have highlighted the protective effects of this compound. The compound has shown a significantly improved therapeutic window when compared to bacterial endotoxin.

| Parameter | This compound | Endotoxin (S. abortus equi) | Reference |

| Efficacy (ED50) | |||

| Protection against E. coli sepsis (mice) | ~10 µ g/mouse (s.c.) | ~0.01 µ g/mouse (s.c.) | [2] |

| Protection against S. aureus sepsis (mice) | ~100 µ g/mouse (s.c.) | ~0.1 µ g/mouse (s.c.) | [2] |

| Toxicity (LD50) | |||

| Galactosamine-sensitized mice | >7,000 µ g/mouse (i.v.) | ~0.01 µ g/mouse (i.v.) | [2] |

Table 2: Comparative In Vivo Efficacy and Toxicity of this compound and Endotoxin.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of the immunostimulatory properties of this compound.

In Vitro Cytokine Induction Assay in Human PBMCs

This protocol details the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound.

Sources

- 1. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New synthetic analogs of lipid A as lipopolysaccharide agonists or antagonists of B lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the In Vivo Effects of Sdz mrl 953 Administration

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo effects of Sdz mrl 953, a novel synthetic monosaccharidic lipid A analog. We will delve into its mechanism of action, detailed experimental protocols for its administration in animal models, and the expected physiological responses. This document is intended to serve as a foundational resource for researchers designing and executing pre-clinical studies involving this and similar immunomodulatory compounds.

Introduction to this compound: A Low-Toxicity Immunostimulant

This compound is a synthetic analog of lipid A, the biologically active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. While LPS is a potent activator of the innate immune system, its therapeutic use is hampered by its high toxicity. This compound has been developed to retain the immunopharmacological activities of LPS while exhibiting significantly lower toxicity[1][2]. This improved therapeutic window makes it a promising candidate for enhancing host resistance to infections and for the prophylaxis of endotoxin shock, particularly in immunocompromised individuals[2][3].

Chemically, this compound is a monosaccharidic lipid A analog. Its precise structure, as detailed by MedKoo Biosciences, is (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-((R)-3-hydroxytetradecanamido)-6-(phosphonooxy)tetrahydro-2H-pyran-3,4-diyl (3R,3'R)-bis(3-hydroxytetradecanoate), with a chemical formula of C48H92NO14P and a molecular weight of 938.23 g/mol .

Mechanism of Action: Modulating the TLR4 Signaling Pathway

The biological effects of this compound are mediated through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes LPS. The activation of TLR4 triggers a cascade of intracellular signaling events, leading to the production of various pro-inflammatory cytokines and interferons[4][5].

This compound, as a lipid A analog, binds to the TLR4/MD-2 receptor complex, initiating downstream signaling. This process involves two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway[4]. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The TRIF-dependent pathway, on the other hand, results in the production of type I interferons.

A key aspect of this compound's in vivo effect is the induction of "endotoxin tolerance." Pre-treatment with this compound can lead to a state of hyporesponsiveness to a subsequent lethal dose of LPS[3]. This is likely due to the downregulation of the inflammatory response, a phenomenon observed with repeated TLR4 stimulation[6]. This tolerance induction is a critical component of its protective effects against septic shock.

In Vivo Experimental Models and Protocols

The in vivo effects of this compound have been primarily investigated in models of acute lung injury and sepsis. Below are detailed protocols based on published studies.

Guinea Pig Model of Endotoxin-Induced Acute Lung Injury

This model is designed to assess the protective effects of this compound against LPS-induced lung damage[1][7].

Experimental Workflow:

Step-by-Step Protocol:

-

Animal Model: Use adult female guinea pigs, acclimatized for at least one week before the experiment.

-

Grouping: Randomly assign animals to four groups:

-

Saline Control

-

This compound (-12 h) + LPS

-

This compound (-10 min) + LPS

-

LPS Alone

-

-

This compound Administration: For the this compound pre-treatment groups, administer 2 mg/kg of this compound intravenously 12 hours or 10 minutes before the LPS challenge.

-

LPS Challenge: Administer 2 mg/kg of E. coli LPS intravenously. The saline control group receives an equivalent volume of sterile saline.

-

Incubation: House the animals for 4 hours post-LPS or saline infusion.

-

Euthanasia and Sample Collection: Euthanize the animals and collect samples.

-

Bronchoalveolar Lavage (BAL):

-

Perform a tracheostomy and cannulate the trachea.

-

Instill a known volume of sterile saline into the lungs and gently aspirate to recover the BAL fluid.

-

Centrifuge the BAL fluid to separate cells from the supernatant.

-

Analyze the supernatant for protein content (e.g., using a BCA assay) and the cell pellet for differential cell counts.

-

-

Lung Tissue Analysis:

-

Harvest the lungs.

-

Measure the wet weight of a lung lobe immediately.

-

Dry the lung lobe in an oven at 60°C for 48 hours or until a constant weight is achieved to determine the dry weight.

-

Calculate the wet-to-dry weight ratio as an indicator of pulmonary edema.

-

Mouse Model of Sepsis and Endotoxemia

This model evaluates the ability of this compound to protect against lethal bacterial or LPS challenge[8].

Experimental Workflow:

Step-by-Step Protocol:

-

Animal Model: Use female B6D2F1 mice, acclimatized for at least one week.

-

Grouping: Divide mice into control and this compound pre-treatment groups.

-

This compound Administration: Administer this compound at doses ranging from 1-10 mg/kg via an appropriate route (e.g., intraperitoneally or intravenously) at various time points before the challenge.

-

Lethal Challenge:

-

Endotoxemia Model: Inject a lethal dose of LPS, often in combination with D-galactosamine to sensitize the animals.

-

Bacterial Sepsis Model: Inject a lethal dose of live or heat-killed bacteria (e.g., E. coli, P. aeruginosa, S. typhimurium, or S. aureus).

-

-

Monitoring: Observe the animals for survival over a defined period (e.g., 24-48 hours).

-

Cytokine Analysis:

-

At a specific time point post-challenge (e.g., 2 hours), collect blood via cardiac puncture or from the tail vein.

-

Prepare serum and measure the levels of TNF-α and other relevant cytokines using ELISA or a multiplex immunoassay.

-

Data Presentation and Expected Outcomes

The administration of this compound is expected to yield significant protective effects in the described models. The quantitative data should be summarized for clear comparison.

Table 1: Summary of Expected In Vivo Effects of this compound

| Animal Model | Parameter | LPS/Sepsis Group | This compound Pre-treated Group | Reference |

| Guinea Pig Acute Lung Injury | Lung Wet/Dry Weight Ratio | Increased | Significantly Decreased | [1][7] |

| Albumin Accumulation in BALF | Increased | Significantly Decreased | [1][7] | |

| Mouse Sepsis/Endotoxemia | Survival Rate | Low | Significantly Increased | [8] |

| Serum TNF-α Levels | High (>600 pg/ml) | Below Detection Limit | [8] |

Pharmacokinetics and Toxicology Profile

Detailed pharmacokinetic and toxicology studies specifically on this compound are not extensively published. However, based on data from other synthetic lipid A analogs, a general profile can be inferred.

Pharmacokinetics: As glycolipids, monosaccharidic lipid A analogs are generally expected to have a relatively short plasma half-life and be cleared by the reticuloendothelial system. The route of administration will significantly influence their distribution and bioavailability. Further studies are required to determine the specific pharmacokinetic parameters of this compound.

Toxicology: Synthetic lipid A analogs are designed to have a lower toxicity profile compared to native LPS. This compound has been reported to be significantly less toxic than LPS in galactosamine-sensitized mice[2]. Standard toxicology assessments for immunomodulatory drugs should be considered, including evaluation of pyrogenicity, effects on vital organs, and the potential for cytokine release syndrome[9].

Conclusion and Future Directions

This compound represents a promising low-toxicity immunomodulatory agent with significant potential for the prevention and treatment of sepsis and acute lung injury. Its mechanism of action, centered on the modulation of the TLR4 signaling pathway and the induction of endotoxin tolerance, provides a strong rationale for its therapeutic application. The experimental protocols outlined in this guide offer a framework for the in vivo evaluation of this compound and similar compounds. Future research should focus on elucidating its detailed pharmacokinetic and toxicological profile, optimizing dosing regimens, and exploring its efficacy in a wider range of infectious disease models.

References

-

Akamatsu, M., Fujimoto, Y., Kataoka, M., Suda, Y., Kusumoto, S., & Fukase, K. (2006). Synthesis of lipid A monosaccharide analogues containing acidic amino acid: exploring the structural basis for the endotoxic and antagonistic activities. Bioorganic & medicinal chemistry, 14(19), 6759–6777. [Link]

-

Nakamura, H., Ishizaka, A., Urano, T., Sayama, K., Sakamaki, F., Terashima, T., Waki, Y., Soejima, K., Tasaka, S., & Hasegawa, N. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American journal of respiratory and critical care medicine, 154(6 Pt 1), 1641–1647. [Link]

-

Nakamura, H., Ishizaka, A., Urano, T., Sayama, K., Sakamaki, F., Terashima, T., Waki, Y., Soejima, K., Tasaka, S., Hasegawa, N., & Stütz, P. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American Journal of Respiratory and Critical Care Medicine, 154(6), 1641-1647. [Link]

-

Lam, C., Schütze, E., & Liehl, E. (1993). Protection of mice from mortality caused by living and heat-killed bacteria by this compound. Infection and immunity, 61(4), 1237–1243. [Link]

- Lewicky, J. D. (2009). Synthesis of novel Lipid A analogs as potential ligands for toll-like receptor 4. Lakehead University.

-

Johnson, D. A., & Johnson, C. N. (2002). 3-O-Desacyl monophosphoryl lipid A derivatives: synthesis and immunostimulant activities. Journal of medicinal chemistry, 45(20), 4543–4555. [Link]

-

Lam, C., Schütze, E., Hildebrandt, J., Aschauer, H., Liehl, E., Macher, I., & Stütz, P. (1992). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial agents and chemotherapy, 36(11), 2374–2380. [Link]

-

Dufresne, M., Gauthier, S., & D'Anjou, M. A. (2007). Sequential bronchoalveolar lavages by endotracheal intubation in guineapigs. Laboratory animals, 41(2), 225–231. [Link]

-

Cuzzocrea, S., De Sarro, G., Costantino, G., Mazzon, E., Fulia, F., Gitto, E., De Sarro, A., & Caputi, A. P. (2000). Perfluorocarbon broncho-alveolar lavage and liquid ventilation versus saline broncho-alveolar lavage in adult guinea pig experimental model of meconium inhalation. Intensive care medicine, 26(7), 986–992. [Link]

-

Kotani, S., Takada, H., Takahashi, I., Ogawa, T., Tsujimoto, M., Shimauchi, H., Ikeda, T., Okamura, H., Tamura, T., Harada, K., Tanaka, S., Shiba, T., Kusumoto, S., Imoto, M., Yoshimura, H., & Yamamoto, M. (1986). Immunobiological Activities of Synthetic Lipid A Analogs With Low Endotoxicity. Infection and Immunity, 54(3), 673-682. [Link]

-

ResearchGate. (n.d.). Schematic illustration of the TLR4 signaling pathway (A) and mechanism... Retrieved from [Link]

-

Scite. (n.d.). Immunobiological activities of synthetic lipid A analogs with low endotoxicity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Immunobiological activities of synthetic lipid A analogs and related compounds as compared with those of bacterial lipopolysaccharide, re-glycolipid, lipid A, and muramyl dipeptide. Retrieved from [Link]

- Kireev, R. A., & Nadtochey, A. L. (2020). Specific techniques of bronchoalveolar lavage collecting from laboratory animals. Veterinary Medicine and Zootechnics, (2), 28-34.

-

Melior Discovery. (n.d.). LPS Model of Sepsis. Retrieved from [Link]

-

Matute-Bello, G., Frevert, C. W., & Martin, T. R. (2008). Animal models of acute lung injury. American journal of respiratory cell and molecular biology, 39(1), 1–15. [Link]

-

Hutson, P. A., Church, M. K., Clay, T. P., Miller, P., & Holgate, S. T. (1988). Bronchoalveolar lavage and histologic characterization of late asthmatic response in guinea pigs. The American review of respiratory disease, 138(4), 922–929. [Link]

-

Wikipedia. (n.d.). Toll-like receptor 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical analysis of synthetic lipid A-based vaccine adjuvants in poly (D,L-lactic-co-glycolic acid) nanoparticle formulations. Retrieved from [Link]

-

Taconic Biosciences. (n.d.). Lipopolysaccharide (LPS) Challenge. Retrieved from [Link]

-

Creative Biolabs. (n.d.). LPS-induced Sepsis Modeling & Pharmacodynamics Service. Retrieved from [Link]

- Nemzek, J. A., Hugunin, K. M., & Opp, M. R. (2008). Modeling sepsis in the laboratory: merging sound science with animal well-being.

- Zhang, X., Li, X., Liu, Y., Wang, Y., Zhang, X., & Li, Y. (2016). Experimental studies on animal models of acute lung injury in guinea pigs occurring after the application of high temperature gas. International journal of clinical and experimental medicine, 9(7), 13866–13871.

-

Ghosh, S., May, M. J., & Kopp, E. B. (2018). TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin. Proceedings of the National Academy of Sciences of the United States of America, 115(26), E5987–E5996. [Link]

-

Nahid, M. A., Yao, B., & Gaddy, J. A. (2018). Toll-Like Receptors Drive Specific Patterns of Tolerance and Training on Restimulation of Macrophages. Frontiers in immunology, 9, 1079. [Link]

-

Feinstein, S. I., Dodia, C., Tliba, O., Ho, W. Z., & Fisher, A. B. (2018). Decreased LPS-induced lung injury in pigs treated with a lung surfactant protein A-derived nonapeptide that inhibits peroxiredoxin 6 activity and subsequent NOX1,2 activation. American journal of physiology. Lung cellular and molecular physiology, 315(6), L937–L948. [Link]

-

Hartmann, N. L., Swoboda, B., Gschaider, M., Grienwald, C., Ofner-Kopeinig, P., & Paal, P. (2022). Unilateral acute lung injury in pig: a promising animal model. Scientific reports, 12(1), 20427. [Link]

-

Creative Bioarray. (n.d.). LPS-induced Acute Lung Injury Model. Retrieved from [Link]

-

Shiozaki, M., Asakura, N., & Mochizuki, T. (2000). Activity of monosaccharide lipid A analogues in human monocytic cells as agonists or antagonists of bacterial lipopolysaccharide. Infection and immunity, 68(8), 4552–4557. [Link]

-

Ikeda, N., Asai, Y., & Oikawa, M. (1991). Synthesis and biological activities of lipid A analogs: modification of a glycosidically bound group with chemically stable polar acidic groups and lipophilic groups on the disaccharide backbone with tetradecanoyl or N-dodecanoylglycyl groups. Chemical & pharmaceutical bulletin, 39(12), 3244–3253. [Link]

-

Yasir, M., & Sara, U. V. (2022). Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery. Pharmaceutics, 14(3), 572. [Link]

-

Twigg, S. M., & Kampmann, U. (2021). Lipid effects of glucagon-like peptide 1 receptor analogs. Current opinion in lipidology, 32(3), 191–199. [Link]

Sources

- 1. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunobiological activities of synthetic lipid A analogs with low endotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Toll-Like Receptors Drive Specific Patterns of Tolerance and Training on Restimulation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a dimeric monosaccharide lipid A mimic and its synergistic effect on the immunostimulatory activity of lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-O-Desacyl monophosphoryl lipid A derivatives: synthesis and immunostimulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Sdz mrl 953: A Technical Guide for Researchers

This guide provides an in-depth exploration of Sdz mrl 953, a synthetic monosaccharidic lipid A analog, for immunology research. Designed for researchers, scientists, and drug development professionals, this document elucidates the core scientific principles of this compound, its mechanism of action, and practical, field-proven methodologies for its application in immunological studies.

Introduction: Unveiling this compound, a Potent Immunostimulant with a Favorable Safety Profile

This compound is a novel, synthetic immunostimulatory molecule that functions as a selective agonist for Toll-like receptor 4 (TLR4). As a monosaccharidic analog of lipid A, the active component of lipopolysaccharide (LPS), this compound recapitulates the immunostimulatory properties of LPS but exhibits significantly lower toxicity.[1][2] This improved therapeutic window makes it a compelling candidate for various immunological applications, including its use as a vaccine adjuvant and a potential therapeutic agent in sepsis.[1][3] This guide will delve into the technical details of its mechanism of action, its impact on cytokine and chemokine profiles, and provide detailed protocols for its use in both in vitro and in vivo research settings.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

| Property | Value | Source |

| Chemical Name | (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-((R)-3-hydroxytetradecanamido)-6-(phosphonooxy)tetrahydro-2H-pyran-3,4-diyl (3R,3'R)-bis(3-hydroxytetradecanoate) | [4] |

| CAS Number | 123136-61-8 | [4] |

| Molecular Formula | C48H92NO14P | [4] |

| Molecular Weight | 938.23 g/mol | [4] |

| Appearance | Solid | [4] |

| Storage | Dry, dark conditions at 0-4°C for short-term and -20°C for long-term storage. | [4] |

Mechanism of Action: A Deep Dive into TLR4 Agonism

This compound exerts its immunostimulatory effects primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[3] TLR4, a key pattern recognition receptor of the innate immune system, recognizes pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria.

Upon binding to the TLR4-MD2 complex on the surface of immune cells like macrophages and dendritic cells, this compound initiates a downstream signaling cascade. This activation proceeds through two major pathways: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[5][6]

-

TRIF-Dependent Pathway: This pathway, which is activated upon endocytosis of the TLR4 complex, leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β).

The selective activation of these pathways by this compound contributes to its unique immunomodulatory profile, characterized by potent immune stimulation with attenuated inflammatory responses compared to LPS.

Caption: this compound activates TLR4 signaling via MyD88-dependent and TRIF-dependent pathways.

In Vitro Applications: Dissecting the Cellular Immune Response

This compound is a valuable tool for in vitro studies of innate immunity. It can be used to stimulate a variety of immune cells, including peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages, to investigate cellular activation, cytokine production, and other immunological phenomena.

Stimulation of Human PBMCs for Cytokine Profile Analysis

This protocol outlines a method for stimulating human PBMCs with this compound to analyze the resulting cytokine profile.

Materials:

-

This compound

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human peripheral blood

-

96-well cell culture plates

-

Cytokine analysis platform (e.g., ELISA, Luminex, or flow cytometry-based cytokine bead array)

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Stimulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in complete RPMI 1640 medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., LPS at 100 ng/mL).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants.

-

Cytokine Analysis: Analyze the collected supernatants for the presence and concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10, IL-12, IFN-γ) using a suitable cytokine detection platform.

Differentiation and Stimulation of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the generation of human MDMs and their subsequent stimulation with this compound.

Materials:

-

CD14+ magnetic beads for monocyte isolation

-

Recombinant human M-CSF or GM-CSF

-

This compound

-

Complete RPMI 1640 medium

-

6-well cell culture plates

Protocol:

-

Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using positive selection with magnetic beads.

-

Macrophage Differentiation: Culture the isolated monocytes in complete RPMI 1640 medium supplemented with either M-CSF (for M2-like macrophages) or GM-CSF (for M1-like macrophages) at a concentration of 50 ng/mL in 6-well plates for 6-7 days. Replace the medium every 2-3 days.

-

Stimulation: After differentiation, replace the medium with fresh complete RPMI 1640 medium and stimulate the MDMs with this compound at various concentrations for a specified period (e.g., 6, 12, or 24 hours).

-

Analysis: Collect the supernatants for cytokine analysis and lyse the cells for gene expression analysis (e.g., qRT-PCR) of target genes or protein analysis (e.g., Western blot) of signaling molecules.

In Vivo Applications: Modeling Sepsis and Evaluating Adjuvant Properties

The low toxicity of this compound makes it particularly suitable for in vivo studies in animal models.

Preclinical Evaluation in a Murine Model of Sepsis

This protocol provides a framework for investigating the protective effects of this compound in a murine model of sepsis.

Animal Model:

-

Female B6D2F1 mice are a suitable strain for this model.[1]

Experimental Design:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Pretreatment: Administer this compound (e.g., 1-10 mg/kg) intraperitoneally (i.p.) to the treatment group 24 hours before inducing sepsis.[1] Administer a vehicle control to the control group.

-

Sepsis Induction: Induce sepsis using a standardized method such as cecal ligation and puncture (CLP) or i.p. injection of a lethal dose of LPS or live bacteria.

-

Monitoring: Monitor the mice for survival, body weight, and clinical signs of sepsis over a period of 7-10 days.

-

Cytokine Analysis: At specific time points post-sepsis induction, collect blood samples to measure systemic cytokine levels (e.g., TNF-α).

Assessment of Adjuvant Potential in a Murine Vaccination Model

This protocol outlines an approach to evaluate the adjuvant properties of this compound in a mouse vaccination model.

Experimental Design:

-

Antigen Formulation: Formulate the desired antigen (e.g., a model antigen like ovalbumin or a specific vaccine candidate) with this compound at an appropriate dose. Include control groups with antigen alone, adjuvant alone, and a vehicle.

-

Immunization: Immunize mice (e.g., BALB/c or C57BL/6) subcutaneously or intramuscularly with the prepared formulations. Administer booster immunizations at 2-week intervals.

-

Antibody Response Analysis: Collect blood samples at various time points after immunization and measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA. The ratio of IgG2a to IgG1 can indicate the polarization of the T helper (Th) response (Th1 vs. Th2).

-

T-cell Response Analysis: At the end of the experiment, isolate splenocytes and restimulate them in vitro with the antigen. Measure T-cell proliferation and the production of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5) cytokines in the culture supernatants.

Caption: Experimental workflows for in vitro and in vivo studies using this compound.

Data Interpretation and Troubleshooting

Cytokine Data: When analyzing cytokine data, it is crucial to observe a dose-dependent induction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. The magnitude of this response will likely be lower than that induced by an equivalent dose of LPS, reflecting the reduced pyrogenicity of this compound.

Sepsis Model: In the sepsis model, a significant increase in survival in the this compound pre-treated group compared to the control group would indicate a protective effect. This is often correlated with a blunted systemic inflammatory response.

Adjuvant Studies: A successful adjuvant effect of this compound would be demonstrated by significantly higher antigen-specific antibody titers compared to the antigen-alone group. A higher IgG2a/IgG1 ratio and increased IFN-γ production would suggest a Th1-polarizing adjuvant effect, which is often desirable for vaccines against intracellular pathogens.

Troubleshooting:

-

Low Cell Viability: Ensure proper handling of primary cells and use fresh, high-quality reagents.

-

High Variability: Use a sufficient number of replicates in in vitro experiments and animals per group in in vivo studies. Standardize all experimental procedures.

-

No Effect Observed: Verify the activity of the this compound compound. Ensure appropriate concentrations and routes of administration are used.

Conclusion

This compound represents a powerful and versatile tool for immunology research. Its well-defined mechanism of action as a TLR4 agonist, coupled with its favorable safety profile, makes it an excellent candidate for a wide range of in vitro and in vivo studies. By following the detailed methodologies outlined in this guide, researchers can effectively harness the immunostimulatory properties of this compound to advance our understanding of innate immunity, sepsis, and vaccine development.

References

-

Lam C, Schütze E, Liehl E. Effect of this compound on the survival of mice with advanced sepsis that cannot be cured by antibiotics alone. Antimicrob Agents Chemother. 1995;39(2):506-511. [Link]

-

Nakamura H, Ishizaka A, Urano T, et al. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Clin Diagn Lab Immunol. 1995;2(6):672-677. [Link]

-

Stern A, Engelhardt R, Foster C, et al. This compound, a lipid A analog as selective cytokine inducer. Prog Clin Biol Res. 1995;392:549-565. [Link]

-

Lam C, Schütze E, Liehl E, Stütz P. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrob Agents Chemother. 1993;37(9):1895-1901. [Link]

-

Kuzmich N, Sivak KV, Ferguson-Salls J, et al. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. Vaccines (Basel). 2017;5(4):32. [Link]

-

Bernin H, Fehling H, Marggraff C, Tannich E, Lotter H. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus. PLoS One. 2018;13(10):e0204870. [Link]

-

PromoCell. Monocyte-derived macrophages: Customized in vitro large-scale differentiation from human PBMC. [Link]

- Stark GR, Darnell JE Jr.

- Akira S, Takeda K. Toll-like receptor signalling.

- O'Neill LA, Golenbock D, Bowie AG. The future of Toll-like receptor biology.

- De Nardo D, Latz E. NLRP3 inflammasomes link inflammation and metabolic disease. Trends Immunol. 2011;32(8):373-379.

- Dinarello CA. Immunological and inflammatory functions of the interleukin-1 family. Annu Rev Immunol. 2009;27:519-550.

- Turner MD, Nedjai B, Hurst T, Pennington DJ. Cytokines and chemokines: At the crossroads of cell signalling and inflammatory disease. Biochim Biophys Acta. 2014;1843(11):2563-2582.

- DeFranco AL, Locksley RM, Robertson M. Immunity: the immune response in health and disease. 6th ed. Garland Science; 2013.

-

Kawai T, Akira S. The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nat Immunol. 2010;11(5):373-384. [Link]

- Fitzgerald KA, Rowe DC, Golenbock DT. Endotoxin recognition and signal transduction by the TLR4/MD2-complex.

Sources

- 1. Effect of this compound on the survival of mice with advanced sepsis that cannot be cured by antibiotics alone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique pathways downstream of TLR-4 and TLR-7 activation: sex-dependent behavioural, cytokine, and metabolic consequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Sdz mrl 953: A Synthetic TLR4 Agonist

This guide provides a comprehensive technical overview of Sdz mrl 953, a synthetic monosaccharidic lipid A analog. It is intended for researchers, scientists, and drug development professionals engaged in immunology, pharmacology, and oncology. This document delves into the core biological activities of this compound, its mechanism of action, and detailed protocols for its characterization.

Introduction: A Novel Immunomodulator with a Favorable Therapeutic Profile

This compound is a novel immunostimulatory agent that functions as a Toll-like receptor 4 (TLR4) agonist.[1] Structurally, it is a monosaccharidic analog of lipid A, the immuno-stimulatory component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[2][3] Unlike its parent molecule, LPS, which is associated with significant toxicity, this compound has been engineered to possess a more favorable therapeutic window, exhibiting potent immunopharmacological activities with reduced toxicity.[2][3] This characteristic has positioned this compound as a promising candidate for various therapeutic applications, including as a tumor immunotherapeutic and in the management of sepsis and infectious diseases.[1][4]

Molecular Mechanism of Action: Targeting the TLR4 Signaling Complex

The biological activity of this compound is initiated through its interaction with the TLR4 receptor complex. This process is not a simple ligand-receptor binding event but a multi-protein interaction that culminates in the activation of intracellular signaling cascades.

Binding to the MD-2 Co-Receptor

The initial and critical step in the activation of TLR4 by this compound is its binding to the myeloid differentiation factor 2 (MD-2), a co-receptor that forms a heterodimer with TLR4 on the cell surface. MD-2 possesses a hydrophobic pocket that directly accommodates the lipid chains of lipid A and its analogs. The binding of this compound to MD-2 induces a conformational change in the MD-2 protein, which is essential for the subsequent dimerization of the TLR4/MD-2 complex.

Activation of Downstream Signaling Pathways

The dimerization of the TLR4/MD-2 complex triggers the recruitment of intracellular adaptor proteins, leading to the activation of two major downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88 to the TIR domain of the activated TLR4 receptor. This leads to the activation of downstream kinases such as IRAKs and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the MAP kinases (p38, JNK, and ERK). The MyD88-dependent pathway is primarily responsible for the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

TRIF-Dependent Pathway: Following the endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited. This pathway leads to the activation of the transcription factor IRF3 and the late-phase activation of NF-κB. The TRIF-dependent pathway is crucial for the production of type I interferons (IFN-α/β).

The unique immunomodulatory profile of this compound, characterized by the down-regulation of TNF-α and IL-6 and the priming of G-CSF and IL-1β secretion, is a direct consequence of the specific manner in which it engages and activates these two signaling pathways.

Caption: TLR4 Signaling Pathway Activated by this compound.

Experimental Protocols for Characterizing the Biological Activity of this compound

The following section provides detailed, step-by-step methodologies for the in vitro characterization of this compound.

TLR4 Activation Assay using HEK-Blue™ hTLR4 Reporter Cells

This assay provides a quantitative measure of TLR4 activation by monitoring the activity of NF-κB, a key transcription factor downstream of TLR4 signaling.

Principle: HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14. They also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by this compound leads to the production and secretion of SEAP, which can be quantified colorimetrically.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

LPS (positive control)

-

Sterile, 96-well flat-bottom plates

-

Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

Procedure:

-

Cell Seeding:

-

Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

-

On the day of the experiment, harvest the cells and resuspend them in fresh cell culture medium at a concentration of 2.8 x 10^5 cells/mL.

-

Add 180 µL of the cell suspension to each well of a 96-well plate.

-

-

Stimulation:

-

Prepare serial dilutions of this compound and LPS in cell culture medium.

-

Add 20 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (medium only).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

SEAP Detection:

-

Prepare the HEK-Blue™ Detection medium according to the manufacturer's protocol.

-

Add 180 µL of the detection medium to a new 96-well plate.

-

Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing the detection medium.

-

-

Measurement:

-

Incubate the plate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

-

Cytokine Profiling by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol allows for the quantification of specific cytokines released by immune cells in response to this compound stimulation.

Principle: A sandwich ELISA is used to measure the concentration of cytokines such as TNF-α, IL-6, G-CSF, and IL-1β in cell culture supernatants.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

-

This compound

-

LPS (positive control)

-

Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, G-CSF, IL-1β)

-

Sterile 24-well plates

Procedure:

-

Cell Culture and Stimulation:

-

Isolate PBMCs or culture the chosen cell line.

-

Seed the cells in a 24-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL for PBMCs).

-

Stimulate the cells with various concentrations of this compound or LPS for a specified time (e.g., 24 hours).

-

Include an unstimulated control.

-

-

Sample Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants and store them at -80°C until use.

-

-

ELISA Protocol:

-

Follow the manufacturer's instructions provided with the specific cytokine ELISA kits.

-

Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

-

Analysis of NF-κB Nuclear Translocation by Immunofluorescence

This imaging-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon TLR4 activation.

Principle: Cells are stimulated with this compound, fixed, and then stained with an antibody specific for the p65 subunit of NF-κB. Nuclear translocation is observed using fluorescence microscopy.

Materials:

-

Immune cells (e.g., RAW 264.7 macrophages)

-

Glass coverslips

-

This compound

-

LPS (positive control)

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Stimulation:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Stimulate the cells with this compound or LPS for a short period (e.g., 30-60 minutes).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

-

Imaging:

-

Mount the coverslips on glass slides.

-

Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. Upon stimulation, a clear nuclear accumulation of p65 will be observed.

-

Data Presentation and Interpretation

The biological activity of this compound can be summarized and compared using structured tables.

Table 1: TLR4 Activation by this compound in HEK-Blue™ hTLR4 Cells

| Compound | Concentration (ng/mL) | NF-κB Activation (Fold Change vs. Control) |

| This compound | 1 | Value |

| 10 | Value | |

| 100 | Value | |

| LPS (Positive Control) | 100 | Value |

| Vehicle Control | - | 1.0 |

Table 2: Cytokine Production by Human PBMCs in Response to this compound

| Compound | Concentration (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | G-CSF (pg/mL) | IL-1β (pg/mL) |

| This compound | 100 | Value | Value | Value | Value |

| LPS (Positive Control) | 100 | Value | Value | Value | Value |

| Unstimulated Control | - | Value | Value | Value | Value |

Conclusion: A Versatile Tool for Immunological Research and Drug Development

This compound represents a significant advancement in the field of synthetic immunomodulators. Its ability to selectively activate TLR4 with a favorable safety profile makes it a valuable tool for a wide range of research applications. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its biological activity. By understanding its mechanism of action and employing these standardized assays, researchers can effectively explore the therapeutic potential of this compound in various disease models.

References

-

Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Clinical and Diagnostic Laboratory Immunology, 2(5), 596-601. [Link]

-

Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed. [Link]

-

Stern, A., et al. (1995). This compound, a lipid A analog as selective cytokine inducer. Progress in Clinical and Biological Research, 392, 549-565. [Link]

-

Zanoni, I., & Peri, F. (2018). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. Frontiers in Immunology, 9, 1599. [Link]

-

Lam, C., et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy, 35(3), 506-511. [Link]

Sources

- 1. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Swellable matrices for the controlled-release of diclofenac sodium: formulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

Methodological & Application

Application Notes and Protocols for Sdz mrl 953 in In Vitro Studies

Introduction: Understanding Sdz mrl 953

This compound is a synthetic, monosaccharidic lipid A analog that functions as a potent immunostimulatory agent.[1][2] Structurally similar to the active component of lipopolysaccharide (LPS), this compound exerts its biological effects primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[3] Unlike its natural counterpart, LPS, this compound has been developed to offer a more favorable therapeutic window, exhibiting significant immunomodulatory activities with substantially lower toxicity.[2][4]

In in vitro settings, this compound has been shown to selectively induce the production of various cytokines. Notably, it can down-regulate the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while simultaneously priming for the release of Granulocyte Colony-Stimulating Factor (G-CSF) and Interleukin-1 beta (IL-1β).[1] This selective modulation of the immune response makes this compound a valuable tool for researchers in immunology, drug development, and cancer research who are investigating the intricacies of the innate immune system and exploring novel therapeutic strategies for infectious diseases and sepsis.[4]

These application notes provide a comprehensive guide for the utilization of this compound in in vitro studies, with a focus on experimental design, protocol execution, and data interpretation. The methodologies outlined below are grounded in established practices for working with lipid A analogs and are designed to ensure scientific rigor and reproducibility.

Core Principles and Experimental Causality

The experimental design for in vitro studies with this compound is predicated on its mechanism of action as a TLR4 agonist. The choice of cell lines, stimulation conditions, and endpoint measurements are all critical for obtaining meaningful and reproducible data.

Cell Line Selection: A Critical First Step

The selection of an appropriate cell line is paramount for a successful experiment. The chosen cells must express a functional TLR4 signaling complex, which includes TLR4, MD-2, and CD14.

| Cell Line | Type | Rationale for Use |

| THP-1 | Human monocytic leukemia | Widely used model for human monocytes and macrophages. Differentiable into macrophage-like cells with PMA, which enhances their responsiveness to TLR4 agonists.[5][6] |

| RAW 264.7 | Murine macrophage-like | A robust and sensitive cell line for studying TLR4-mediated inflammatory responses. Known to produce significant amounts of nitric oxide (NO) and cytokines upon stimulation with LPS and its analogs.[2][7][8] |

| Primary Monocytes/Macrophages | Human or Murine | Offer a more physiologically relevant model compared to immortalized cell lines. Their response can provide deeper insights into the effects of this compound on primary immune cells. |

Mechanism of Action: The TLR4 Signaling Pathway

This compound, like LPS, is recognized by the TLR4/MD-2 receptor complex on the surface of immune cells. This recognition event initiates a downstream signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-dependent pathway: This pathway leads to the activation of NF-κB and MAPK signaling cascades, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-dependent pathway: Activation of this pathway results in the production of type I interferons (IFNs) and the maturation of dendritic cells.

The unique immunomodulatory profile of this compound, with its ability to down-regulate certain pro-inflammatory cytokines while priming others, suggests a nuanced interaction with these signaling pathways that warrants further investigation.

Figure 2: General experimental workflow for in vitro stimulation.

Protocol 3: Cytokine Quantification by ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations in cell culture supernatants.

Materials:

-

Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, G-CSF)

-

Cell culture supernatants from the stimulation experiment

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, the procedure typically involves:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Blocking the plate to prevent non-specific binding.

-

Adding the cell culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating to allow the detection antibody to bind to the captured cytokine.

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.

Data Interpretation and Troubleshooting

-

Dose-Response Curve: A successful experiment should yield a clear dose-dependent effect of this compound on cytokine production.

-

Comparison to Controls: The response to this compound should be compared to both the negative (vehicle) and positive (LPS) controls.

-

Troubleshooting:

-

No response: This could be due to inactive this compound, a non-responsive cell line, or issues with the detection assay. Verify the activity of the cells with the positive control (LPS).

-

High background: This may be caused by contamination of reagents or improper washing during the ELISA procedure.

-

Cell death: High concentrations of this compound or DMSO may be toxic to the cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity.

-

Conclusion

This compound represents a valuable research tool for dissecting the complexities of the innate immune response. By following the detailed protocols and principles outlined in these application notes, researchers can generate robust and reproducible data to advance our understanding of TLR4 signaling and its role in health and disease. The unique immunomodulatory properties of this compound open up new avenues for the development of novel therapeutics for a range of inflammatory and infectious conditions.

References

-

Nakamura H, Ishizaka A, Urano T, et al. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Am J Respir Crit Care Med. 1996;154(6 Pt 1):1662-1668. [Link]

-

Science.gov. lps-stimulated thp-1 cells: Topics by Science.gov. [Link]

-

Hayman YA, Sadofsky LR, Williamson JD, Hart SP, Morice AH. The effects of exogenous lipid on THP-1 cells: an in vitro model of airway aspiration? ERJ Open Res. 2017;3(1):00058-2016. [Link]

-

ResearchGate. A. THP-1 cells differentiated with PMA were stimulated with BSA control... [Link]

-

Frontiers. Tailored Modulation of Cellular Pro-inflammatory Responses With Disaccharide Lipid A Mimetics. [Link]

-

ResearchGate. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. [Link]

-

Frontiers. Tailored Modulation of Cellular Pro-inflammatory Responses With Disaccharide Lipid A Mimetics. [Link]

-

PubMed. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. [Link]

-

ResearchGate. Stimulation of RAW264.7 cells for production of NO, TNF-, and IL-6 by... [Link]

-

PubMed. This compound, a lipid A analog as selective cytokine inducer. [Link]

-

ResearchGate. The effects of exogenous lipid on THP-1 cells: anin vitromodel of airway aspiration? [Link]

-

PubMed. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

ResearchGate. An in vitro modelling of resolving macrophage with Raw 264.7 macrophage cell line. [Link]

-

gChem Global. DMSO. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. Tailored Modulation of Cellular Pro-inflammatory Responses With Disaccharide Lipid A Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a lipid A analog as selective cytokine inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effects of exogenous lipid on THP-1 cells: an in vitro model of airway aspiration? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lps-stimulated thp-1 cells: Topics by Science.gov [science.gov]

- 7. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sdz mrl 953 in Cell Culture Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Sdz mrl 953 for in vitro cell culture experiments. This document synthesizes technical data, field-proven insights, and established scientific protocols to ensure reliable and reproducible results.

Introduction to this compound

This compound is a synthetic, monosaccharidic analog of lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1] Unlike its parent molecule, LPS, which can induce a potent and sometimes toxic inflammatory response, this compound is designed to be a selective immunostimulant with a more favorable therapeutic window.[2] It functions as an agonist of the Toll-like Receptor 4 (TLR4) signaling pathway, initiating an innate immune response.[3] In vitro studies have demonstrated that this compound can modulate cytokine production, including the down-regulation of TNF-α and IL-6, while priming for the secretion of G-CSF and IL-1β. These properties make it a valuable tool for immunological research, vaccine adjuvant development, and studies on sepsis and inflammatory disorders.

Mechanism of Action: TLR4 Signaling

This compound activates immune cells through the canonical TLR4 signaling pathway. This process is initiated by the binding of this compound to the MD-2 co-receptor, which is associated with TLR4 on the cell surface. This binding event induces the dimerization of the TLR4/MD-2 complex, triggering a downstream intracellular signaling cascade. This cascade leads to the activation of transcription factors, most notably NF-κB, which then translocates to the nucleus to induce the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.[3][4][5]

Caption: TLR4 Signaling Pathway Activated by this compound.

Preparation of this compound for Cell Culture

Product Handling and Storage

Proper handling and storage are critical to maintaining the stability and activity of this compound.

| Parameter | Recommendation | Rationale |

| Shipping Condition | Ambient temperature. | The compound is stable for short durations during standard shipping.[2] |

| Long-term Storage | -20°C for months to years. | Prevents degradation of the lipid structure over extended periods.[2] |

| Short-term Storage | 0-4°C for days to weeks. | Suitable for temporary storage between experiments.[2] |

| Light Sensitivity | Store in the dark. | Protects from potential photodegradation.[2] |